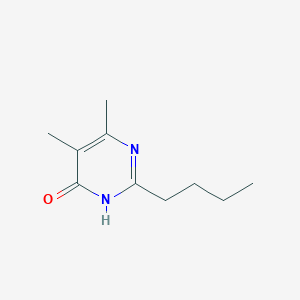

2-butyl-5,6-dimethyl-1H-pyrimidin-4-one

Description

2-Butyl-5,6-dimethyl-1H-pyrimidin-4-one is a pyrimidine derivative characterized by a pyrimidinone core substituted with a butyl group at position 2 and methyl groups at positions 5 and 6. Pyrimidine derivatives are pivotal in medicinal chemistry due to their presence in bioactive molecules, antibiotics, and pharmaceuticals .

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-butyl-4,5-dimethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N2O/c1-4-5-6-9-11-8(3)7(2)10(13)12-9/h4-6H2,1-3H3,(H,11,12,13) |

InChI Key |

MBWBVSYBENVYKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-butyl-5,6-dimethyl-1H-pyrimidin-4-one and related compounds:

Key Observations:

- Substituent Effects: The butyl group in this compound enhances lipophilicity compared to DMAP’s polar dimethylamino group. This difference may influence solubility and membrane permeability in biological systems. Methyl groups at positions 5 and 6 are conserved across both compounds, suggesting steric shielding of the pyrimidinone core, which could stabilize interactions with hydrophobic binding pockets.

Ring System Variations :

Functional and Application Comparisons

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (DMAP)

- Applications: Primarily employed as a stationary phase modifier in liquid chromatography due to its polar dimethylamino group, which enhances analyte retention .

- Synthesis: Produced via nucleophilic substitution on pyrimidinone precursors, with purity levels ≥95% .

Benzo-Fused Pyrimidinone (C₁₄H₁₈N₂OS)

- Synthetic Challenges : Multi-step synthesis required for fused-ring systems, likely increasing production costs compared to simpler analogs.

This compound

- Inferred Properties: The butyl group may improve metabolic stability over DMAP, as alkyl chains are less prone to oxidative degradation than amino groups. Potential as a lead compound in drug discovery, particularly for targets requiring hydrophobic interactions (e.g., lipid-binding enzymes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.